molecular formula C16H15F3INO5S B3084916 (4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate CAS No. 1146127-11-8

(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate

Cat. No.: B3084916
CAS No.: 1146127-11-8
M. Wt: 517.3 g/mol
InChI Key: UNBYRDXFZSZZIO-UHFFFAOYSA-M
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Chemical Reactions Analysis

(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles involved .

Scientific Research Applications

Comparison with Similar Compounds

Biological Activity

(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate is an iodonium salt that has garnered attention in various fields of research due to its potential biological activities. This compound is known for its utility in organic synthesis and its interactions with biological macromolecules, which may lead to antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound is characterized by the presence of a nitrophenyl group and a trimethylphenyl group attached to an iodonium core, with triflate serving as the counterion. Its molecular formula is C15H16F3NO3S, and it has a molecular weight of 357.35 g/mol. The presence of electron-withdrawing groups like the nitro group enhances its electrophilic character, making it a useful reagent in various chemical reactions.

The biological activity of this compound is believed to stem from its ability to undergo electrochemical reduction, leading to the generation of reactive intermediates that can interact with cellular components. These interactions may modulate various biochemical pathways, including those involved in oxidative stress and cell signaling.

Antimicrobial Properties

Research indicates that iodonium salts possess significant antimicrobial activity. A study demonstrated that this compound exhibits inhibitory effects against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

Preliminary findings suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which can lead to oxidative damage and subsequent cell death. The specific pathways involved are still under investigation, but they may include mitochondrial dysfunction and activation of caspases.

Case Studies

  • Antimicrobial Efficacy : In a controlled study involving Staphylococcus aureus and Escherichia coli, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.
  • Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours.

Comparative Analysis

To further illustrate the biological activity of this compound compared to other related compounds, the following table summarizes their antimicrobial and anticancer activities:

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
This compound3225
Diphenyliodonium Chloride6440
Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate12860

Properties

IUPAC Name

(4-nitrophenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15INO2.CHF3O3S/c1-10-8-11(2)15(12(3)9-10)16-13-4-6-14(7-5-13)17(18)19;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBYRDXFZSZZIO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)[I+]C2=CC=C(C=C2)[N+](=O)[O-])C.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3INO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate
Reactant of Route 2
(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate
Reactant of Route 3
(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate
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(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate
Reactant of Route 5
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(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate
Reactant of Route 6
(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate

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